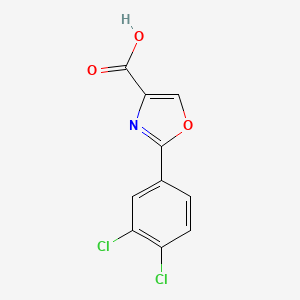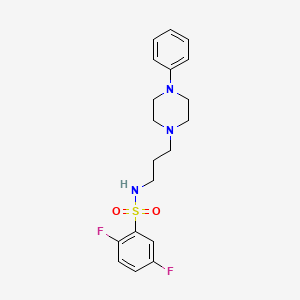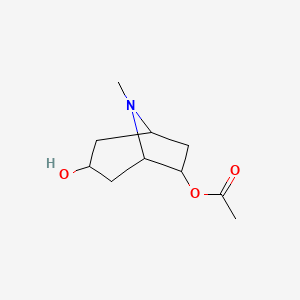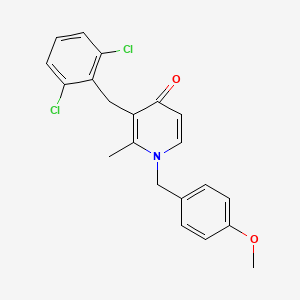
5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O3 and its molecular weight is 393.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives has been synthesized, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities. These compounds show promise in the treatment of cancers such as HCT-116 and MCF-7, highlighting their potential utility in oncological research (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Synthesized pyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory and antimicrobial activities, with some compounds exhibiting activities comparable to standard drugs. These findings suggest the utility of such compounds in developing new therapeutic agents for inflammation and microbial infections (Aggarwal et al., 2014).
Anticancer Activity
The creation of new pyrazolopyrimidine derivatives has been associated with notable anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests the potential of these compounds in the development of anticancer drugs (Abdellatif et al., 2014).
Enzymatic Activity Enhancement
Compounds derived from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of enzymes such as cellobiase, indicating potential applications in biotechnology and pharmaceutical manufacturing processes (Abd & Awas, 2008).
Propriétés
IUPAC Name |
5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-9-7-14(26)24-16(22-9)25-10(2)13(8-21-25)15(27)23-11-3-5-12(6-4-11)28-17(18,19)20/h3-8H,1-2H3,(H,23,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCORERRCDQVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)
![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)
![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)


![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
